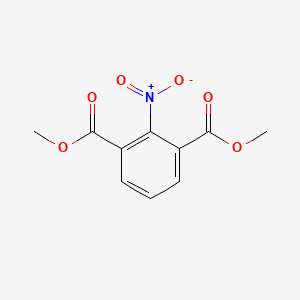

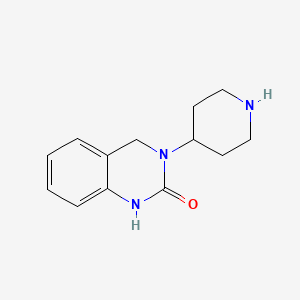

(S)-Benzyl piperidine-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves enzymatic processes. For instance, L-Pipecolic acid can be synthesized from L-Lysine by commercial L-Lysine α-oxidase from Trichoderma viride and an extract of recombinant Escherichia coli cells coexpressing Δ1-Piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis .Applications De Recherche Scientifique

Synthesis and Biological Properties

Synthesis of Piperidine Derivatives : Piperidine compounds, including those related to (S)-Benzyl piperidine-2-carboxylate, have been synthesized and analyzed for their biological properties. For instance, a study demonstrated the synthesis of new piperidine substituted benzothiazole derivatives and evaluated their antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Acetylcholinesterase Inhibitors : Piperidine derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which are relevant in treatments for conditions like Alzheimer's disease. Research has been conducted to understand the structure-activity relationships of these compounds (Sugimoto et al., 1992).

Pharmaceutical Applications

- Antituberculosis Activity : Piperidine compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising results in inhibiting Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).

Chemical Properties and Synthesis Techniques

- Microbial Reduction : The microbialreduction of related compounds has been studied, demonstrating high selectivity and efficiency in producing specific isomers. For example, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate resulted in high diastereo- and enantioselectivities for specific isomers (Guo et al., 2006).

Catalytic Synthesis : Research has shown the effective catalytic synthesis of piperidine derivatives, indicating the utility of these methods in creating structurally diverse compounds. This includes the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and allenes (Zhang et al., 2006).

Synthetic Studies for Alkaloid Synthesis : Piperidine derivatives have been used in the synthesis of natural products and alkaloids, such as in the synthesis of intermediates for (+)-vertine and (+)-lythrine (Lin et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl (2S)-piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPHCRIRACQML-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl piperidine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)